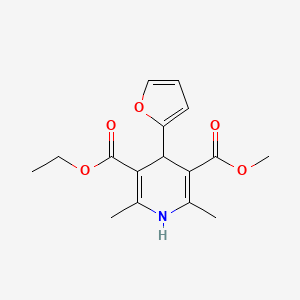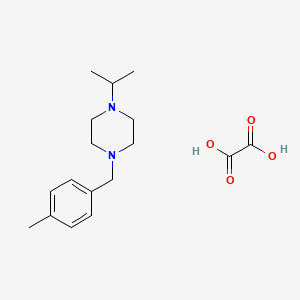
N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, commonly known as DMS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DMS has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized using various techniques. Studies focus on understanding their structural and electronic properties, often using Density Functional Theory (DFT) and other computational methods. This helps in understanding the compound's reactivity and potential applications in various fields (Murthy et al., 2018).
Crystal and Molecular-Electronic Structure
- Investigations into the crystal and molecular-electronic structure of sulfonamide derivatives, including N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, are conducted. These studies provide insights into the behavior of these compounds at a molecular level, which is crucial for their application in material science and drug development (Rublova et al., 2017).
Pharmacological Applications
- Sulfonamide compounds, including variants of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide, are studied for their pharmacological properties. They are explored for potential therapeutic applications, particularly in treating inflammatory ailments and bacterial infections. These studies are crucial for developing new drugs and understanding the biological activity of these compounds (Abbasi et al., 2017).
Interaction with Biological Molecules
- Research on the interaction of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide derivatives with biological molecules like DNA is crucial. These studies can lead to the development of new therapeutic agents, particularly in the field of cancer research, by understanding how these compounds interact with and affect biological systems (González-Álvarez et al., 2013).
Potential in Alzheimer’s Disease Treatment
- Some derivatives of N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide are investigated for their potential in treating Alzheimer’s disease. These studies focus on their ability to inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's therapy (Abbasi et al., 2018).
Spectroscopic Analysis and Dimer Interaction
- Spectroscopic analysis and studies on dimer interaction energies provide detailed insights into the molecular behavior of these compounds. This research is valuable for applications in material science and pharmaceuticals (Karakaya et al., 2015).
Anticancer Properties
- The anticancer properties of certain derivatives are explored, focusing on their ability to interact with cancer cell lines. This research is significant in the ongoing search for more effective cancer treatments (Zhang et al., 2010).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-5-8-14(9-6-11)19(17,18)16-15-10-12(2)4-7-13(15)3/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRROUCSIQTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978452 | |
| Record name | N-(2,5-Dimethylphenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
62789-50-8 | |
| Record name | NSC102630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,5-Dimethylphenyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)



![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)

